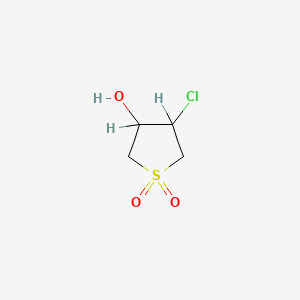

3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE

Description

The exact mass of the compound 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVZGSYIJYEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964287 | |

| Record name | 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-61-2 | |

| Record name | Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49592-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, tetrahydro-4-chloro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049592612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49592-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotetrahydrothiophen-3-ol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

CAS Number: 49592-61-2

This technical guide provides a comprehensive overview of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a heterocyclic organic compound. Due to the limited availability of in-depth experimental data for this specific chloro-derivative, this guide also includes detailed information on the closely related analogue, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, to provide valuable insights into its synthesis and chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties

| Property | This compound | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |

| CAS Number | 49592-61-2[1] | 35330-57-5 |

| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S |

| Molecular Weight | 170.61 g/mol | 215.07 g/mol |

| Appearance | Not specified | White crystalline solid |

| Melting Point | Not specified | 189-191 °C[2] |

| Boiling Point | Not specified | 440.7 °C at 760 mmHg |

| Density | Not specified | 2.016 g/cm³ |

| Solubility | Not specified | Sparingly soluble in water; limited solubility in ethyl acetate and methanol. |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, a well-established procedure for its bromo-analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is available and provides a likely adaptable synthetic route. The synthesis involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] A similar strategy employing N-chlorosuccinimide (NCS) would be the logical starting point for the synthesis of the target chloro-derivative.

Example Experimental Protocol: Synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[3]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-bromosuccinimide (NBS)

-

Deionized water

-

25-mL round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Ice bath

Procedure:

-

In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

-

Add 2 mL of deionized water to the flask along with a magnetic stir bar.

-

Attach a condenser to the flask and place the apparatus in a water bath.

-

Heat the mixture to boiling with continuous stirring for 1 hour.

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

-

For purification, recrystallize the crude product from a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with ice-cold water, and allow them to dry.

Expected Outcome:

The procedure yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide as a crystalline solid. The reported melting point of the product is 189-191 °C.[2]

Reaction Mechanism and Workflow

The synthesis of halohydrins from alkenes, such as the one described above, proceeds through a well-understood electrophilic addition mechanism.

Proposed Synthesis Workflow

The general workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides is depicted below.

Caption: General workflow for the synthesis and purification of 3-halo-4-hydroxytetrahydrothiophene-1,1-dioxides.

Reaction Mechanism

The reaction is believed to proceed via a three-step mechanism involving a cyclic halonium ion intermediate.[2]

Caption: Proposed mechanism for the formation of the halohydrin via a cyclic halonium ion intermediate.

Safety and Handling

For this compound, the following hazard information has been reported:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For the bromo-analog, the primary hazard listed is H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

Potential Applications

While specific applications for this compound are not well-documented, its bromo-analog is noted as a building block in the synthesis of agrochemicals and pharmaceuticals. The presence of the halogen and hydroxyl groups provides reactive sites for further chemical transformations, making these compounds versatile intermediates in organic synthesis. The thiophene-1,1-dioxide core is also of interest in medicinal chemistry and materials science.

Conclusion

This compound (CAS 49592-61-2) is a chemical compound for which detailed public data is scarce. By examining its close analog, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, a viable synthetic route and potential chemical properties can be inferred. This guide provides the available information and a framework for researchers interested in the synthesis and application of this class of compounds. Further experimental investigation is required to fully characterize the properties and reactivity of the chloro-derivative.

References

An In-depth Technical Guide to the Chemical Properties of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a heterocyclic organic compound belonging to the sulfolane family. Sulfolanes and their derivatives are gaining increasing interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physical and chemical characteristics, a proposed synthesis protocol, and a discussion of its potential biological relevance based on analogous compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its fundamental properties and provide data for the closely related bromo-analog for comparative purposes.

Table 1: General Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-hydroxysulfolane | - |

| CAS Number | 49592-61-2 | [1][2] |

| Molecular Formula | C₄H₇ClO₃S | [2] |

| Molecular Weight | 170.61 g/mol | [2] |

| Canonical SMILES | C1C(C(CS1(=O)=O)O)Cl | - |

Table 2: Physicochemical Data (Experimental and Predicted)

| Property | This compound | 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | Source |

| Melting Point | Data not available | 190 °C | [3] |

| Boiling Point | Data not available | 440.7 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Data not available | Sparingly soluble in water; limited solubility in ethyl acetate and methanol. | - |

| Density | Data not available | 2.016 g/cm³ (Predicted) | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-chlorosuccinimide (NCS)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dihydrothiophene-1,1-dioxide in water.

-

Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of the thiophene derivative to NCS should be approximately 1:1.1.

-

Attach a reflux condenser and heat the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

-

Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods such as NMR and IR.

Safety Precautions:

-

N-chlorosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and scientifically supported synthesis pathway for 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from butadiene. The pathway involves the initial formation of a cyclic sulfone, followed by a chlorohydrination reaction.

Overall Synthesis Scheme:

Caption: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)

The initial step involves a cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 2,5-dihydrothiophene-1,1-dioxide, commonly known as sulfolene. This reaction is a well-established method for the formation of the five-membered sulfone ring.

Experimental Protocol:

A detailed experimental procedure for this reaction is as follows:

-

Reaction Setup: In a high-pressure autoclave, place a solution of hydroquinone (as a polymerization inhibitor) in toluene.

-

Reagent Addition: Cool the autoclave to -10°C and add liquefied 1,3-butadiene, followed by the addition of liquid sulfur dioxide.

-

Reaction Conditions: Seal the autoclave and heat the mixture to 100°C for 24 hours. The pressure inside the vessel will increase during the reaction.

-

Work-up and Purification: After cooling to room temperature, vent the excess sulfur dioxide and butadiene. The crude product is then purified by recrystallization from ethanol to yield white crystals of 2,5-dihydrothiophene-1,1-dioxide.

Quantitative Data:

| Parameter | Value |

| Yield | Typically high, often exceeding 90% |

| Melting Point | 64-66 °C |

| ¹H NMR (CDCl₃, δ) | 6.1 (t, 2H), 3.8 (t, 4H) |

| ¹³C NMR (CDCl₃, δ) | 127.5, 56.5 |

Step 2: Synthesis of this compound

The key transformation in this synthesis is the chlorohydrination of 2,5-dihydrothiophene-1,1-dioxide. This is analogous to the well-documented synthesis of the corresponding bromo-derivative, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. The proposed method utilizes N-chlorosuccinimide (NCS) as the chlorine source in an aqueous medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dihydrothiophene-1,1-dioxide (1.0 eq.) in water.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (100°C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product. The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from water or an ethanol/water mixture to afford pure this compound.

Quantitative Data (Predicted based on analogous reactions):

| Parameter | Value |

| Expected Yield | 60-80% |

| Predicted Melting Point | Expected to be a crystalline solid |

| Expected ¹H NMR | Signals corresponding to the chlorinated and hydroxylated sulfolane structure. |

| Expected ¹³C NMR | Signals consistent with the formation of the chlorohydrin. |

Alternative Precursor: 3-Hydroxytetrahydrothiophene-1,1-dioxide (3-Hydroxysulfolane)

An alternative approach to the target molecule could involve the direct chlorination of 3-hydroxytetrahydrothiophene-1,1-dioxide (also known as 3-hydroxysulfolane). This precursor can be synthesized from 2,5-dihydrothiophene-1,1-dioxide.

Synthesis of 3-Hydroxytetrahydrothiophene-1,1-dioxide

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydrothiophene-1,1-dioxide in a mixture of water and a suitable organic co-solvent like acetone.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Remove the organic solvent under reduced pressure. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3-hydroxytetrahydrothiophene-1,1-dioxide, which can be further purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Yield | Moderate to good |

| Melting Point | 47-50 °C |

| ¹H NMR (CDCl₃, δ) | 4.5 (m, 1H), 3.4-3.1 (m, 2H), 3.0-2.8 (m, 2H), 2.4 (d, 1H) |

| ¹³C NMR (CDCl₃, δ) | 69.0, 56.5, 53.0, 30.5 |

Experimental Workflows

The logical flow of the experimental procedures can be visualized in the following diagrams:

Caption: Experimental workflow for the synthesis of 2,5-dihydrothiophene-1,1-dioxide.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. The described methods utilize well-established chemical transformations and readily accessible reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity.

An In-depth Technical Guide to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

Introduction

3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, also known as 3-chloro-4-hydroxysulfolane, is a heterocyclic organic compound. It belongs to the class of tetrahydrothiophene-1,1-dioxides, which are characterized by a five-membered sulfur-containing ring where the sulfur atom is in its highest oxidation state. The presence of hydroxyl and chloro substituents suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Derivatives of tetrahydrothiophene-1,1-dioxide are being explored in drug discovery for their potential biological activities.

This technical guide summarizes the available structural and safety information for this compound and presents a detailed overview of its closely related bromo-analog as a case study.

Molecular Structure and Identification

The core structure consists of a saturated five-membered sulfolane ring. A chlorine atom is attached to the third carbon, and a hydroxyl group is attached to the fourth carbon.

Chemical Identifiers: this compound

| Identifier | Value |

| CAS Number | 49592-61-2[1][2] |

| Molecular Formula | C4H7ClO3S[2] |

| MDL Number | MFCD00005486 |

Molecular Structure Diagram

Physicochemical Properties

Detailed, experimentally determined physicochemical properties for this compound are not available in the cited literature. For comparative purposes, the properties of the bromo-analog are presented below.

Physicochemical Data for 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| Property | Value |

| Molecular Formula | C4H7BrO3S[3] |

| Molecular Weight | 215.07 g/mol [3] |

| Melting Point | 190 °C[3] |

| Boiling Point | 440.7 °C at 760 mmHg[3] |

| Density | 2.016 g/cm³[3] |

| Flash Point | 220.3 °C[3] |

| Refractive Index | 1.601[3] |

Synthesis and Experimental Protocols

No specific synthesis protocols for this compound were found in the searched literature. However, a detailed experimental protocol for the synthesis of the bromo-analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is available and provides a likely adaptable route.

Illustrative Synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The synthesis involves the addition of the elements of hypobromous acid (HOBr) across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide. N-bromosuccinimide (NBS) in water is used as the source of electrophilic bromine.

Reaction Scheme:

Experimental Protocol:

-

Reactants: 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide are placed in a 25-mL round-bottom flask with 2 mL of water.

-

Reaction: The mixture is heated in a boiling water bath with magnetic stirring for 1 hour.

-

Cooling and Crystallization: The flask is cooled to room temperature to allow for the formation of crystals.

-

Filtration: The resulting crystals are collected by suction filtration and washed with ice-cold water.

-

Recrystallization: The crude product is recrystallized from a minimum amount of hot water to yield the purified product.

Spectroscopic Data

No experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound was identified. Researchers interested in this compound would need to perform such analyses on a synthesized sample.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The bromo-analog is noted as a building block in the synthesis of agrochemicals and pharmaceuticals, suggesting that this class of compounds is of interest in medicinal chemistry.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its structure and some basic hazard information are known, detailed physicochemical properties, experimental protocols, spectroscopic data, and biological activities remain to be determined. The information available for its bromo-analog suggests a potential synthetic route and highlights the general interest in this class of compounds for synthetic and medicinal chemistry applications. Further research is required to fully characterize this compound and to explore its potential applications.

References

Spectroscopic Analysis of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the spectroscopic characterization of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for the analogous compound, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, as a valuable reference. Furthermore, this guide details the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides predicted spectral characteristics for the title compound based on its chemical structure and data from its bromo-analog.

Introduction

This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its sulfone moiety and halogenated, hydroxylated tetrahydrothiophene ring suggest its potential as a versatile building block for novel chemical entities. Thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide addresses the spectroscopic profile of this compound, focusing on NMR, IR, and MS techniques.

Spectroscopic Data

As of the date of this publication, detailed experimental spectroscopic data for this compound (CAS: 49592-61-2) is not widely available in public databases. However, data for the closely related analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (CAS: 20688-40-8), can serve as a useful proxy for predicting the spectral behavior of the chloro-derivative.

Reference Data: trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The following tables summarize the available and expected spectroscopic data for the bromo-analog.

Table 1: ¹H NMR Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~4.5 - 4.8 | m | 1H | CH-Br |

| ~4.2 - 4.5 | m | 1H | CH-OH |

| ~3.2 - 3.8 | m | 2H | CH₂-SO₂ |

| ~2.5 - 3.5 | m | 2H | CH₂-SO₂ |

| Variable | br s | 1H | OH |

Table 2: ¹³C NMR Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~70-75 | CH-OH |

| ~55-60 | CH-Br |

| ~50-55 | CH₂-SO₂ |

| ~45-50 | CH₂-SO₂ |

Table 3: IR Spectroscopic Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| ~3500 - 3200 | Broad | O-H stretch |

| ~3000 - 2850 | Medium | C-H stretch |

| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1110 | Strong | Symmetric SO₂ stretch |

| ~1100 - 1000 | Medium | C-O stretch |

| ~700 - 550 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data for trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

| m/z | Interpretation |

| Predicted | |

| 214/216 | [M+H]⁺ isotopic pattern for Br |

| 197/199 | [M-OH]⁺ |

| 135 | [M-Br]⁺ |

Predicted Spectroscopic Data for this compound

Based on the structure and the data from the bromo-analog, the following spectral characteristics are predicted for this compound.

Table 5: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.6 - 4.9 | m | 1H | CH-Cl |

| ~4.3 - 4.6 | m | 1H | CH-OH |

| ~3.3 - 3.9 | m | 2H | CH₂-SO₂ |

| ~2.6 - 3.6 | m | 2H | CH₂-SO₂ |

| Variable | br s | 1H | OH |

Table 6: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | CH-OH |

| ~60-65 | CH-Cl |

| ~50-55 | CH₂-SO₂ |

| ~45-50 | CH₂-SO₂ |

Table 7: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Broad | O-H stretch |

| ~3000 - 2850 | Medium | C-H stretch |

| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1110 | Strong | Symmetric SO₂ stretch |

| ~1100 - 1000 | Medium | C-O stretch |

| ~800 - 600 | Medium | C-Cl stretch |

Table 8: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 170/172 | [M+H]⁺ isotopic pattern for Cl |

| 153/155 | [M-OH]⁺ |

| 135 | [M-Cl]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Typical parameters: scan range of m/z 50-500, appropriate capillary voltage, and nebulizing gas pressure.

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR spectroscopy.

Caption: Workflows for FT-IR and Mass Spectrometry.

In-depth Technical Guide: Solubility Profile of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility profile of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide. However, a thorough literature search did not yield specific quantitative solubility data or detailed experimental protocols for this particular compound. The information presented herein is based on the known properties of the parent compound, sulfolane, and structurally related molecules. The experimental protocols described are generalized standard procedures and should be adapted and validated for the specific compound.

Introduction

This compound (CAS No: 49592-61-2) is a substituted derivative of sulfolane.[1][2] Sulfolane, a polar aprotic solvent, is known for its high thermal stability and miscibility with a wide range of liquids, including water and many organic solvents.[3][4][5] The introduction of chloro and hydroxyl functional groups to the tetrahydrothiophene-1,1-dioxide core is expected to significantly influence its physicochemical properties, including its solubility profile. Understanding this profile is critical for its potential applications in drug development, chemical synthesis, and other research areas.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key structural features of this compound that will dictate its solubility are:

-

Sulfone Group (-SO2-): This is a highly polar group capable of acting as a hydrogen bond acceptor, which generally contributes to solubility in polar solvents like water.[6]

-

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents such as water and alcohols.

-

Chloro Group (-Cl): The presence of a halogen atom can increase the molecular weight and introduce a degree of lipophilicity.

-

Tetrahydrothiophene Ring: The cyclic aliphatic backbone provides a non-polar character to the molecule.

The interplay of these functional groups will determine the overall polarity and the balance between hydrophilic and lipophilic properties, thus defining its solubility in various media.

Anticipated Solubility Profile

While specific quantitative data is unavailable, a qualitative solubility profile can be anticipated based on the compound's structure and data from related compounds. For instance, the related compound, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is described as having limited solubility in common organic solvents like ethyl acetate and methanol and is sparingly soluble in water.[7] It is plausible that this compound exhibits a similar solubility pattern.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl and sulfone groups can form hydrogen bonds with protic solvents, but the overall molecular structure may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polar nature of the sulfone group should facilitate dissolution in polar aprotic solvents. |

| Non-polar | Hexane, Toluene | Likely Insoluble | The high polarity imparted by the sulfone and hydroxyl groups would likely make it immiscible with non-polar solvents. |

| Chlorinated | Dichloromethane | Moderately Soluble | The presence of the chloro group might enhance solubility in chlorinated solvents. |

Proposed Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a standardized experimental protocol is required. The following outlines a general workflow for determining the equilibrium solubility of this compound in various solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the proposed experimental workflow for determining the solubility of the compound.

Caption: Experimental workflow for solubility determination.

4.3. HPLC Method Development and Validation

A specific and validated HPLC method is crucial for accurate quantification. Key steps include:

-

Column Selection: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and separation from any impurities.

-

Detector Wavelength Selection: Determine the wavelength of maximum absorbance for the compound using a UV-Vis spectrophotometer.

-

Standard Curve Generation: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the public domain regarding any specific biological signaling pathways in which this compound is involved. Research into its biological activity would be a prerequisite for elucidating any such pathways.

The logical relationship between the compound's structure and its anticipated solubility is based on fundamental principles of "like dissolves like". The presence of polar, hydrogen-bonding groups in a molecule generally leads to higher solubility in polar, protic solvents.

Caption: Factors influencing the solubility of the compound.

Conclusion and Future Directions

While a definitive quantitative solubility profile for this compound is not currently available, this guide provides a framework for its anticipated behavior and a clear methodology for its experimental determination. Future research should focus on performing the outlined solubility studies to generate empirical data. This will be invaluable for any future applications of this compound in medicinal chemistry, materials science, or as a specialty chemical. Furthermore, biological screening of this compound could reveal potential therapeutic activities, which would then warrant investigation into its mechanisms of action and associated signaling pathways.

References

- 1. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 49592-61-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sulfolane - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemshuttle.com [chemshuttle.com]

Navigating the Stability Landscape of 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a sulfolane derivative of interest in various research and development sectors. Understanding its chemical stability is paramount for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of this compound, recommended storage conditions, and standardized protocols for its stability assessment in line with regulatory expectations. While specific experimental stability data for this compound is not extensively available in public literature, this guide leverages data from analogous sulfolane structures and established principles of chemical stability testing to provide a robust framework for its handling and evaluation.

Core Stability and Storage Recommendations

The stability of this compound is predicted to be influenced by its structural features: the stable sulfone group, a secondary alcohol, and a secondary alkyl chloride. The sulfolane ring itself is known for its high thermal and chemical stability. However, the hydroxyl and chloro-substituents are potential sites for degradation.

General Storage Conditions

For routine handling and long-term storage, the following conditions are recommended to minimize degradation:

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage, sealed in a dry environment.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

Quantitative Data on Stability

Specific quantitative stability data for this compound is not publicly available. The following table outlines the general conditions for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, which are designed to generate such data.

| Stress Condition | Reagent/Parameters | Typical Duration | Purpose |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | To assess degradation in acidic environments. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | To assess degradation in alkaline environments. |

| Oxidative Stress | 3% - 30% H₂O₂ | Up to 7 days | To evaluate susceptibility to oxidation. |

| Thermal Stress | 40°C - 80°C | Up to 4 weeks | To determine the impact of heat on stability. |

| Photostability | ≥ 1.2 million lux hours and ≥ 200 W·h/m² (UV) | Variable | To assess degradation upon exposure to light. |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

Hydrolytic Degradation

Objective: To determine the rate and pathway of degradation in acidic and basic aqueous solutions.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

-

For basic hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.

-

For neutral hydrolysis, add an aliquot of the stock solution to purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Neutralize the samples from the acidic and basic conditions before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation.

Methodology:

-

Prepare a 100 µg/mL solution of the compound in a suitable solvent.

-

Add hydrogen peroxide to the solution to achieve a final concentration of 3% v/v.

-

Store the solution at room temperature, protected from light.

-

Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analyze the samples using a validated HPLC method.

Thermal Degradation

Objective: To assess the impact of heat on the solid-state and solution stability.

Methodology:

-

For solid-state analysis, place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

-

For solution analysis, prepare a 100 µg/mL solution of the compound in a suitable solvent and store it in a controlled temperature oven.

-

Sample the solid material or the solution at specified time points (e.g., 1, 3, 7, and 14 days).

-

For the solid samples, dissolve them in a suitable solvent before analysis.

-

Analyze all samples by HPLC.

Photostability Testing

Objective: To determine the degradation profile upon exposure to light.

Methodology:

-

Expose the solid compound and a solution of the compound (e.g., 100 µg/mL) to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

-

Expose the samples for a sufficient duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analyze the exposed and control samples by HPLC.

Visualizing Stability and Degradation Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Hypothetical Degradation Pathway

Based on the chemical structure, a plausible degradation pathway for this compound under hydrolytic conditions could involve nucleophilic substitution of the chlorine atom or elimination reactions. The following diagram illustrates a hypothetical pathway.

Conclusion

An In-depth Technical Guide to 3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-4-hydroxytetrahydrothiophene-1,1-dioxide, a halogenated derivative of the sulfolane scaffold, represents a molecule of interest in medicinal chemistry and drug discovery. The sulfolane ring, a saturated five-membered heterocyclic sulfone, is a versatile pharmacophore known to be present in a variety of biologically active compounds. The introduction of chloro and hydroxyl functional groups to this core structure is anticipated to modulate its physicochemical properties and biological activity, potentially leading to novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. While direct studies on this specific molecule are limited, this guide draws upon data from closely related analogs to provide a thorough understanding of its chemical space.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in the literature. However, data for the analogous bromo-derivative and the parent sulfolene compound provide valuable reference points.

Table 1: Physicochemical Properties

| Property | This compound | trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) |

| CAS Number | 49592-61-2[1][2] | 35330-57-5[3][4][5] | 77-79-2 |

| Molecular Formula | C₄H₇ClO₃S | C₄H₇BrO₃S[4] | C₄H₆O₂S |

| Molecular Weight | 170.61 g/mol | 215.07 g/mol [4] | 118.15 g/mol |

| Melting Point | Not Reported | 189-191 °C[6] | 64-66 °C |

| Appearance | Not Reported | Crystalline solid[6] | White crystalline solid |

| Solubility | Not Reported | Soluble in hot water[6] | Soluble in water |

Table 2: Spectroscopic Data (Predicted/Analogous)

| Technique | This compound | trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide |

| ¹H NMR | Predicted shifts would be similar to the bromo-analog, with potential upfield shifts for protons near the chloro group. | Data available in spectral databases. |

| ¹³C NMR | Expected signals for four distinct carbon atoms, with chemical shifts influenced by the sulfone, hydroxyl, and chloro groups. | Data available in spectral databases. |

| IR (Infrared) | Expected characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), S=O stretching (strong, ~1300 and 1100 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). | Data available in spectral databases. |

| Mass Spec (MS) | Expected molecular ion peak and fragmentation pattern corresponding to the structure, including isotopic pattern for chlorine. | Data available in spectral databases. |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a well-documented procedure for the synthesis of its bromo analog, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, provides a robust template for its preparation[6]. The reaction involves the halohydrination of 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene).

Proposed Synthesis of this compound

The synthesis is expected to proceed via an electrophilic addition of a chloronium ion equivalent to the double bond of 3-sulfolene, followed by the nucleophilic attack of water. A suitable reagent for this transformation is N-chlorosuccinimide (NCS) in an aqueous medium.

References

- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 2. 49592-61-2 Cas No. | 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide | Apollo [store.apolloscientific.co.uk]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Sulfinate Agent in Conjunction with HOCl Smear-Layer Deproteinization Improves Dentin Bonding Durability of One-step Self-etch Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stolaf.edu [stolaf.edu]

The Sulfolane Scaffold: A Journey from Industrial Solvent to Therapeutic Hope

An In-depth Technical Guide on the Discovery and History of Substituted Tetrahydrothiophene-1,1-dioxides

For Researchers, Scientists, and Drug Development Professionals

The unassuming five-membered ring of tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, has traversed a remarkable path from its origins as a humble industrial solvent to a promising scaffold in modern medicinal chemistry. Initially developed by the Shell Oil Company in the 1960s for the purification of butadiene, the inherent stability and unique physicochemical properties of the sulfolane core have captured the attention of drug discovery scientists.[1][2][3][4] This guide delves into the discovery and historical development of substituted tetrahydrothiophene-1,1-dioxides, charting their evolution into a versatile platform for the design of novel therapeutic agents. We will explore key synthetic methodologies, detail their engagement with significant biological targets, and present the quantitative data that underpins their therapeutic potential.

From Industrial Workhorse to Medicinal Chemistry Mainstay: A Brief History

The story of sulfolane began in the mid-20th century when the burgeoning petrochemical industry required efficient methods for separating hydrocarbons. Shell Oil Company's development of sulfolane as a solvent for extractive distillation was a significant advancement due to its high polarity, thermal stability, and miscibility with both water and hydrocarbons.[1][2][3] The primary industrial synthesis of sulfolane involves the cheletropic reaction of butadiene with sulfur dioxide to yield 3-sulfolene, which is subsequently hydrogenated to the saturated tetrahydrothiophene-1,1-dioxide ring.[1][5]

For many years, the utility of sulfolane was largely confined to industrial applications. However, the inherent properties of the sulfone group—a potent hydrogen bond acceptor with metabolic stability—eventually drew the interest of medicinal chemists.[6] The rigid, three-dimensional structure of the sulfolane ring offered a unique scaffold for presenting pharmacophoric elements in a defined spatial orientation. This realization sparked the exploration of substituted sulfolane derivatives as potential drug candidates, leading to the discovery of compounds with a range of biological activities, from anti-inflammatory and anticancer to the modulation of key signaling pathways.[7][8][9]

Key Therapeutic Applications and Mechanisms of Action

The versatility of the substituted tetrahydrothiophene-1,1-dioxide scaffold is evident in the diverse range of biological targets it has been shown to modulate. Two prominent examples that highlight the therapeutic potential of this class of compounds are their roles as activators of the antioxidant response element (ARE) and as inhibitors of thymidylate synthase.

Modulators of the NRF2-Antioxidant Response Element (ARE) Pathway

A significant area of investigation for substituted sulfolanes is their ability to activate the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[10][11][12] The transcription factor NRF2 is a master regulator of a battery of cytoprotective genes that combat oxidative damage, a key pathological feature in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[13][14][15][16][17]

Researchers have developed a series of 3-aminotetrahydrothiophene-1,1-dioxides that act as non-electrophilic activators of ARE.[10][18] These compounds have demonstrated the ability to induce the expression of ARE-driven reporter genes, indicating their potential to bolster the cell's antioxidant defenses.

The following table summarizes the structure-activity relationship (SAR) data for a series of 3-aminotetrahydrothiophene-1,1-dioxides, highlighting their potency and efficacy in activating the ARE pathway.

| Compound | R Group | ARE Activation Potency (EC50, µM) | ARE Activation Efficacy (Fold Induction) |

| 1 | Isobutyl | 1.2 | 20.1 |

| 2 | 3,3,3-Trifluoropropyl | 0.8 | 70.7 |

| 3 | β-Alanine | 0.1 | 25.0 |

| 4 | γ-Aminobutyric acid | Inactive | - |

| 5 | β-Alanine methyl ester | 0.1 | 28.0 |

Data compiled from Jo, J., et al. (2021). Bioorganic Chemistry, 108, 104614.[10]

Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, such as certain substituted tetrahydrothiophene-1,1-dioxides, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Inhibitors of Thymidylate Synthase

Another compelling therapeutic application of substituted sulfolanes is in the realm of oncology, specifically as inhibitors of thymidylate synthase (TS).[1][5] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7][8][19][20] Consequently, inhibiting TS can lead to "thymineless death" in rapidly proliferating cancer cells, making it a well-established target for cancer chemotherapy.[8]

Researchers have designed and synthesized a series of diphenyl sulfones that demonstrate potent inhibition of human thymidylate synthase.[1][5] These compounds serve as examples of how the sulfone moiety can be incorporated into a larger molecular framework to achieve specific and potent enzyme inhibition.

The following table presents the inhibitory activity of selected diphenyl sulfone derivatives against human thymidylate synthase.

| Compound | R1 | R2 | Human TS Ki (nM) |

| 6 | H | H | 12 |

| 7 | 2-Cl | H | 21 |

| 8 | 3-Cl | H | >1000 |

| 9 | H | 2-CH3 | 130 |

Data compiled from Jones, T. R., et al. (1997). Journal of Medicinal Chemistry, 40(5), 677-683.[5]

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase during DNA replication. Inhibition of thymidylate synthase by compounds such as diphenyl sulfones depletes the cellular pool of dTTP, leading to the misincorporation of uracil into DNA. This triggers a futile cycle of DNA repair and degradation, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for the synthesis of a key substituted tetrahydrothiophene-1,1-dioxide and a representative biological assay.

Synthesis of 3-(Isobutylamino)tetrahydrothiophene-1,1-dioxide

This protocol describes the synthesis of a representative 3-aminotetrahydrothiophene-1,1-dioxide, a precursor for more complex derivatives.

Experimental Workflow

References

- 1. Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the oncogenic significance of thymidylate synthase in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Modulating NRF2 in disease: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arcjournals.org [arcjournals.org]

- 15. frontiersin.org [frontiersin.org]

- 16. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uef.fi [uef.fi]

- 18. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-4-hydroxysulfolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-chloro-4-hydroxysulfolane, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process, commencing with the preparation of the starting material, 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide), followed by the chlorohydroxylation to yield the target compound.

Synthesis Overview

The synthesis of 3-chloro-4-hydroxysulfolane is analogous to the well-established synthesis of its bromo-counterpart, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[1]. The overall process involves:

-

Synthesis of 3-Sulfolene: A [4+1] cycloaddition reaction between 1,3-butadiene and sulfur dioxide.

-

Synthesis of 3-chloro-4-hydroxysulfolane: A halohydrin formation reaction by the electrophilic addition of "Cl+" and a hydroxyl group across the double bond of 3-sulfolene using N-chlorosuccinimide (NCS) in an aqueous medium.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the starting material, 3-sulfolene.

| Parameter | Value | Reference |

| Starting Materials | 1,3-Butadiene, Sulfur Dioxide | [2] |

| Catalyst | Ferrocene | [2] |

| Reaction Temperature | 100 °C | [2] |

| Reaction Time | 1 hour | [2] |

| Pressure | 5250.53 - 20252 Torr | [2] |

| Yield | 88% | [2] |

| Parameter | Expected Value | Reference (for bromo-analog) |

| Starting Material | 3-Sulfolene | [1] |

| Reagent | N-Chlorosuccinimide (NCS) in Water | [1] |

| Reaction Temperature | Reflux (100 °C) | [1] |

| Reaction Time | 1 hour | [1] |

| Expected Yield | 60-80% | [1] |

| Expected Melting Point | Not available | |

| Expected Purity | >95% after recrystallization | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

This protocol is based on the reaction of 1,3-butadiene and sulfur dioxide.

Materials:

-

1,3-Butadiene

-

Sulfur dioxide

-

Ferrocene (catalyst)

-

Autoclave reactor

-

Solvent (if necessary, for purification)

-

Filtration apparatus

Procedure:

-

Charge a high-pressure autoclave reactor with sulfur dioxide.

-

Introduce 1,3-butadiene into the reactor.

-

Add a catalytic amount of ferrocene.

-

Seal the reactor and heat to 100 °C under a pressure of 5250.53 - 20252 Torr.

-

Maintain the reaction for 1 hour with stirring.

-

After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.

-

The crude 3-sulfolene is obtained as a solid. It can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield a white crystalline solid.

Protocol 2: Synthesis of 3-chloro-4-hydroxysulfolane

This proposed protocol is adapted from the synthesis of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[1].

Materials:

-

3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

N-Chlorosuccinimide (NCS)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3-sulfolene and N-chlorosuccinimide in a 1:1.1 molar ratio.

-

Add a minimal amount of deionized water to form a slurry.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Maintain the reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to promote crystallization of the product.

-

Collect the crude product by suction filtration, washing with a small amount of ice-cold deionized water.

-

The crude 3-chloro-4-hydroxysulfolane can be purified by recrystallization from hot water or a suitable solvent system to yield the final product.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of 3-chloro-4-hydroxysulfolane.

Reaction Mechanism

Caption: Proposed mechanism for the formation of 3-chloro-4-hydroxysulfolane.

References

Application Notes and Protocols for the Halogenation of Hydroxytetrahydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the halogenation of hydroxytetrahydrothiophene-1,1-dioxide, a key scaffold in medicinal chemistry. The following sections describe methodologies for the synthesis of chloro-, bromo-, fluoro-, and iodo-derivatives of tetrahydrothiophene-1,1-dioxide, offering a versatile toolkit for the generation of novel chemical entities.

Chlorination of 3-Hydroxytetrahydrothiophene-1,1-dioxide

The conversion of 3-hydroxytetrahydrothiophene-1,1-dioxide to its corresponding chloride is efficiently achieved through the use of thionyl chloride (SOCl₂), a common and effective chlorinating agent for alcohols. The reaction typically proceeds via a chlorosulfite ester intermediate. The presence of a base, such as pyridine, is often used to neutralize the HCl generated during the reaction.

Experimental Protocol: Chlorination using Thionyl Chloride

Materials:

-

3-Hydroxytetrahydrothiophene-1,1-dioxide

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 to 2.0 eq) dropwise to the stirred solution. If pyridine is used, it can be added (1.2 to 2.0 eq) to the initial solution before the addition of thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, chilled saturated aqueous sodium bicarbonate solution to neutralize excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-chlorotetrahydrothiophene-1,1-dioxide can be purified by column chromatography on silica gel.

Quantitative Data Summary (Chlorination)

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

| Thionyl Chloride (SOCl₂) | Pyridine | Dichloromethane | 0 °C to Reflux | 70-90% (estimated) | General Protocol Adaptation |

Bromination of Tetrahydrothiophene-1,1-dioxide Derivatives

Two primary strategies are presented for the synthesis of brominated hydroxytetrahydrothiophene-1,1-dioxides: electrophilic addition to an unsaturated precursor and substitution of the hydroxyl group.

Electrophilic Addition to 2,5-Dihydrothiophene-1,1-dioxide

This method yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide through the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium.[1] This reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently opened by water.[1]

Experimental Protocol: Bromination using N-Bromosuccinimide[1]

Materials:

-

2,5-Dihydrothiophene-1,1-dioxide

-

N-Bromosuccinimide (NBS)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice

Procedure: [1]

-

Combine 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g) in a 25-mL round-bottom flask.[1]

-

Add 2 mL of water to the flask.[1]

-

Assemble a reflux apparatus and heat the mixture in a boiling water bath for 1 hour.[1]

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.[1]

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.[1]

-

Recrystallize the crude product from a minimum amount of hot water to obtain pure trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1]

Substitution of 3-Hydroxytetrahydrothiophene-1,1-dioxide

The direct conversion of the hydroxyl group to a bromide can be achieved using phosphorus tribromide (PBr₃). This reaction is a standard method for converting primary and secondary alcohols to alkyl bromides.

Experimental Protocol: Bromination using Phosphorus Tribromide

Materials:

-

3-Hydroxytetrahydrothiophene-1,1-dioxide

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise from a dropping funnel to the stirred solution.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-bromotetrahydrothiophene-1,1-dioxide by column chromatography.

Quantitative Data Summary (Bromination)

| Method | Starting Material | Reagent | Solvent | Temperature | Product | Typical Yield | Reference |

| Electrophilic Addition | 2,5-Dihydrothiophene-1,1-dioxide | NBS | Water | 100 °C | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | High (not specified) | [1] |

| Substitution | 3-Hydroxytetrahydrothiophene-1,1-dioxide | PBr₃ | Diethyl ether | 0 °C to RT | 3-Bromotetrahydrothiophene-1,1-dioxide | 60-80% (estimated) | General Protocol Adaptation |

Fluorination of 3-Hydroxytetrahydrothiophene-1,1-dioxide

The introduction of a fluorine atom can be accomplished by treating the hydroxyl compound with a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or the more thermally stable Deoxo-Fluor®.[2][3] These reagents convert alcohols to the corresponding fluorides, typically with inversion of stereochemistry.[4]

Experimental Protocol: Fluorination using Deoxo-Fluor®[2][3]

Materials:

-

3-Hydroxytetrahydrothiophene-1,1-dioxide

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous Dichloromethane (DCM)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Plastic or Teflon reaction vessel (Deoxo-Fluor® can react with glass)

-

Magnetic stirrer and stir bar

-

Syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry plastic or Teflon reaction vessel under an inert atmosphere, dissolve 3-hydroxytetrahydrothiophene-1,1-dioxide (1.0 eq) in anhydrous dichloromethane.[3]

-

Cool the solution to 0 °C.[3]

-

Slowly add Deoxo-Fluor® (1.5 to 3.0 eq) via syringe to the stirred solution.[2][3]

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-fluorotetrahydrothiophene-1,1-dioxide by column chromatography.

Quantitative Data Summary (Fluorination)

| Reagent | Solvent | Temperature | Typical Yield | Reference |

| Deoxo-Fluor® | Dichloromethane | 0 °C to RT | 50-70% (estimated) | [2][3] |

Iodination of 3-Hydroxytetrahydrothiophene-1,1-dioxide

The conversion of alcohols to iodides can be achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds through the formation of an oxyphosphonium iodide intermediate.

Experimental Protocol: Iodination using Triphenylphosphine and Iodine

Materials:

-